molecular formula C22H20O6 B2903445 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one CAS No. 690214-66-5

3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2903445
CAS No.: 690214-66-5
M. Wt: 380.396
InChI Key: IXNSCAANSVNRDG-CSKARUKUSA-N
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Description

The compound 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one is a coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 3 with a propenoyl group bearing a 4-ethoxy-3-methoxyphenyl moiety and at position 8 with a methoxy group. The ethoxy and methoxy substituents on the phenyl ring enhance lipophilicity and may influence hydrogen-bonding capacity, impacting solubility and metabolic stability.

Properties

IUPAC Name

3-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-4-27-18-11-9-14(12-20(18)26-3)8-10-17(23)16-13-15-6-5-7-19(25-2)21(15)28-22(16)24/h5-13H,4H2,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNSCAANSVNRDG-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one , also known as a derivative of coumarin, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C22H20O6C_{22}H_{20}O_{6}, with a molecular weight of approximately 380.396 g/mol. The structure features a coumarin backbone with specific substitutions that are believed to contribute to its biological effects.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. The compound has been tested for its antiproliferative effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7).

  • Mechanism of Action : Studies have suggested that compounds with similar structures induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production. For instance, a study highlighted that certain coumarin derivatives caused cell cycle arrest at the S phase, indicating inhibition of DNA synthesis and promoting apoptosis through ROS generation .
  • Case Studies :
    • A study conducted by Musa et al. (2015) demonstrated that specific coumarin derivatives showed selective cytotoxicity against A549 cells, leading to significant tumor growth inhibition in vivo without notable toxicity .
    • Another investigation into 7-methoxycoumarin derivatives revealed promising results in reducing cell viability in MCF-7 cells, suggesting that structural modifications can enhance anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of coumarins have also been extensively studied. The compound has shown activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Studies :
    • In vitro tests revealed that derivatives of coumarin, including the compound under discussion, demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The disc diffusion method indicated effective inhibition zones at concentrations as low as 0.1 mg/ml .
    • A comparative study found that certain modifications to the coumarin structure enhanced antibacterial potency, suggesting that the ethoxy and methoxy groups play a crucial role in biological activity .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity Cell Line/Organism Effect Reference
AntiproliferativeA549 (lung cancer)Induces apoptosis, cell cycle arrestMusa et al.
AntiproliferativeMCF-7 (breast cancer)Reduces cell viability
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliSignificant inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and five analogs from the evidence:

Compound Name & Structure Molecular Formula Substituents Melting Point (°C) IR C=O (cm⁻¹) Yield (%) Key Features Reference
Target : 3-[(2E)-3-(4-Ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one C₂₂H₂₂O₆ (inferred) - 8-OCH₃ (coumarin)
- 3-(4-OCH₂CH₃-3-OCH₃-phenylpropenoyl)
N/A ~1710* N/A Ethoxy and methoxy enhance lipophilicity; E-configuration stabilizes conjugation. Inferred
4e : 3-((2E)-3-(4-Dimethylaminophenyl)propenoyl)-2H-chromen-2-one C₂₀H₁₇NO₄ - 3-(4-N(CH₃)₂-phenylpropenoyl) 192 1712 85 Electron-donating dimethylamino group; lower steric bulk.
11a : 5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one C₂₂H₂₇N₂O₅S - 5,7-di-OH (coumarin)
- 2-(4-OCH₃-phenyl)
- 8-thiomorpholinomethyl
N/A N/A N/A Polar thiomorpholinomethyl and dihydroxy groups; potential for hydrogen bonding.
(E)-1-(5-Methoxy-2,2-dimethyl-chromen-8-yl)-3-(4-methoxy-3-hydroxyphenyl)propen-1-one C₂₂H₂₂O₅ - 8-OCH₃, 5-OCH₃, 2,2-dimethyl (coumarin)
- 3-(4-OCH₃-3-OH-phenylpropenoyl)
N/A N/A N/A Hydroxyl and methoxy substituents; dimethyl groups increase steric hindrance.
3-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one C₂₀H₁₄N₂O₅S - 3-(4-(3-OCH₃-phenyl)thiazol-2-yl)
- 8-NO₂ (coumarin)
N/A N/A N/A Electron-withdrawing nitro and thiazolyl groups; alters electronic density on coumarin.
(E)-3-(Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethyl-chroman-8-yl)propen-1-one C₂₇H₂₈O₇ - 7-OH, 5-OCH₃, 2,2-dimethyl (chroman)
- 3-(benzodioxol-5-ylpropenoyl)
N/A N/A N/A Benzodioxol enhances π-π interactions; chroman core with dimethyl groups.

*Inferred from similar compounds (e.g., ).

Key Findings from Comparative Analysis

Electronic Effects
  • This contrasts with the nitro group in , which withdraws electrons, reducing aromatic reactivity .
  • Dimethylamino vs. Ethoxy: Compound 4e features a strongly electron-donating -N(CH₃)₂ group, which may enhance solubility in polar solvents compared to the target’s ethoxy group.
Spectroscopic Properties
  • IR Spectroscopy : The carbonyl (C=O) stretch in 4e appears at 1712 cm⁻¹ , while the target’s C=O is expected near 1710 cm⁻¹, slightly lower due to ethoxy’s inductive effect.
  • NMR: The target’s 8-methoxy and 3-propenoyl groups would produce distinct aromatic proton signals, similar to the split patterns observed in .

Q & A

Q. Critical Factors :

  • Catalysts : Palladium or copper salts enhance coupling efficiency in substitution reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve enolate stability during condensation.
  • Temperature control : Exothermic reactions require slow addition of reagents to avoid decomposition.

How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended for refinement?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding networks:

  • Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Software :
    • SHELX suite : SHELXD for phase problem resolution and SHELXL for refinement (incorporates anisotropic displacement parameters) .
    • ORTEP-3 : Generates thermal ellipsoid plots for visualizing atomic displacement .
  • Validation : Check for R-factor convergence (<5%), and validate geometry using PLATON/ADDSYM .

Q. Common Pitfalls :

  • Twinning or disorder in crystals may require alternative space group assignments.
  • Hydrogen bonding patterns (e.g., C=O⋯H-O interactions) should align with graph-set analysis (e.g., Etter’s rules) .

How do substituents on the chromenone core influence biological activity, and what methodologies assess these effects?

Advanced Research Question
Substituent effects are evaluated via structure-activity relationship (SAR) studies:

  • Key modifications :

    Substituent PositionFunctional GroupImpact on ActivityReference
    3-positionProp-2-enoylEnhances π-π interactions with target proteins
    8-methoxyMethoxyImproves metabolic stability via steric hindrance
    4-Ethoxy-3-methoxyEthoxy/methoxyModulates solubility and membrane permeability

Q. Methodologies :

  • Receptor binding assays : Radiolabeled ligands (e.g., ³H-competitive binding) quantify affinity.
  • Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MTT assay) .
  • Computational docking : AutoDock Vina predicts binding modes to targets like COX-2 or kinases .

How should researchers address contradictions in spectroscopic data during characterization?

Basic Research Question
Discrepancies in NMR or mass spectra often arise from impurities or tautomerism:

  • Multi-technique validation :
    • ¹H/¹³C NMR : Compare coupling constants (e.g., trans-alkene protons: J = 15–16 Hz) to confirm stereochemistry .
    • HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error.
    • HPLC-PDA : Purity >95% at λ = 254 nm ensures no co-eluting impurities .
  • Dynamic effects : Use variable-temperature NMR to detect rotamers or keto-enol tautomerism .

What strategies optimize hydrogen-bonding networks in co-crystals of this compound?

Advanced Research Question
Co-crystallization with pharmaceutically relevant coformers (e.g., nicotinamide) enhances solubility:

  • Design principles :
    • Donor/acceptor ratio : Balance O-H (chromenone) and N-H (coformer) groups for robust networks.
    • Solvent selection : Use ethanol/water mixtures to promote H-bonding without disrupting hydrophobic interactions .
  • Analytical tools :
    • IR spectroscopy : Confirm H-bond formation via O-H stretch shifts (Δν ~200 cm⁻¹).
    • Topological analysis : Use Mercury software to generate Hirshfeld surfaces .

How do reaction conditions affect regioselectivity in substitution reactions at the 4-ethoxy-3-methoxyphenyl group?

Advanced Research Question
Regioselectivity is controlled by electronic and steric factors:

  • Nucleophilic substitution :

    ReagentConditionsMajor Product
    Amines (e.g., NH₃)DCM, RT, 24h4-Amino-3-methoxyphenyl
    ThiolsEtOH, K₂CO₃, reflux4-Sulfanyl-3-methoxyphenyl
    Grignard reagentsTHF, −78°C, 2hAlkylated derivatives

Q. Mechanistic Insight :

  • Electron-withdrawing ethoxy groups direct nucleophiles to the para position via resonance stabilization .

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